4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine
Description
4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine (CAS: 1024741-95-4) is a brominated heterocyclic compound with the molecular formula C₇H₆BrN₃ and a molecular weight of 212.05 g/mol . The structure consists of a fused bicyclic system: a pyridine ring connected to a 1,2,3-triazole moiety. The bromine atom at position 4 and the methyl group at position 3 enhance its reactivity in cross-coupling reactions and functionalization chemistry. This compound is widely utilized as a synthetic intermediate, particularly in the preparation of sulfoxides and heteroaryl sulfoxides via palladium-catalyzed couplings with sulfenate anions .
Properties
IUPAC Name |
4-bromo-3-methyltriazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-7-6(8)3-2-4-11(7)10-9-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCHLDIYKXARCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=CN2N=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679435 | |
| Record name | 4-Bromo-3-methyl[1,2,3]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1024741-95-4 | |
| Record name | 4-Bromo-3-methyl[1,2,3]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the efficient methods for synthesizing 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine involves a microwave-mediated, catalyst-free synthesis. This method utilizes enaminonitriles and benzohydrazides in a tandem reaction under microwave irradiation. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the microwave-mediated synthesis offers a scalable and eco-friendly approach that can be adapted for industrial applications. The methodology demonstrates good functional group tolerance and broad substrate scope, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including substitution, oxidation, and reduction.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophilic substitution where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, although specific reagents and conditions for these reactions are not extensively detailed in the literature.
Major Products: The major products formed from these reactions depend on the nature of the substituents introduced during the substitution reactions. For example, replacing the bromine atom with different nucleophiles can yield a variety of substituted triazolopyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine serves as a crucial building block in the synthesis of various pharmaceuticals. Its triazolopyridine structure is associated with diverse biological activities, including antimicrobial and anticancer effects. Research indicates that derivatives of triazolopyridines exhibit potential against several diseases, making them valuable in drug discovery programs.
Case Study: Anticancer Activity
A study investigating the anticancer properties of triazolopyridine derivatives found that compounds similar to this compound effectively inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. These findings suggest that further exploration of this compound could lead to the development of novel anticancer agents .
Biological Applications
Antimicrobial Properties
Research has demonstrated that triazolopyridines possess significant antibacterial and antifungal properties. This compound is expected to exhibit similar activities due to its structural characteristics. Interaction studies are ongoing to determine its binding affinity with various microbial targets.
Case Study: Interaction with Enzymes
A recent investigation focused on the interaction of this compound with enzymes involved in microbial metabolism. The results indicated that this compound could inhibit enzyme activity, thereby disrupting microbial growth and offering a potential pathway for developing new antimicrobial agents.
Industrial Applications
Agrochemicals
The compound's reactivity makes it suitable for use in developing agrochemicals. Its derivatives can be modified to enhance efficacy against pests and diseases affecting crops. The synthesis of such compounds often involves optimizing reaction conditions to achieve high yields and purity.
Case Study: Synthesis Optimization
In an industrial setting, researchers optimized the synthesis of this compound using continuous flow reactors. This approach improved reaction control and product yield while minimizing waste and enhancing safety during production processes.
Comparative Analysis of Related Compounds
The following table summarizes the structural features and unique aspects of compounds related to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine | Bromine at the 7-position | Forms pyridylcarbene upon thermal decomposition |
| 4-Methyl-[1,2,3]triazolo[1,5-a]pyridine | Methyl group at the 4-position | Exhibits different biological activity |
| 4-Nitro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine | Nitro group at the 4-position | Potential for different reactivity due to nitro group |
| 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine | Bromine at the 6-position | Different isomeric form affecting reactivity |
Mechanism of Action
The mechanism of action of 4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor for enzymes such as JAK1 and JAK2, which are involved in various signaling pathways. The compound’s ability to inhibit these enzymes can lead to the modulation of cellular processes such as proliferation, differentiation, and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolopyridine derivatives exhibit diverse reactivities and applications depending on their substitution patterns, ring saturation, and triazole isomerism ([1,2,3] vs. [1,2,4]). Below is a detailed comparison:
Table 1: Structural and Reactivity Comparison of Triazolopyridine Derivatives
Key Observations :
Positional Isomerism :
- The 4-bromo isomer exhibits significantly higher reactivity in sulfoxide synthesis compared to the 6-bromo counterpart due to electronic and steric effects. For example, this compound reacts efficiently with sulfenate anions under mild conditions, while the 6-bromo isomer yields only trace products .
Triazole Isomerism :
- [1,2,3]Triazolo derivatives (e.g., the target compound) are more reactive in transition-metal-catalyzed reactions due to nitrogen expulsion forming carbene intermediates . In contrast, [1,2,4]triazolo isomers (e.g., 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine) are less explored but show promise in biochemical applications .
Substituent Effects :
- The 3-methyl group in this compound stabilizes intermediates during cycloaddition reactions, enhancing synthetic yields .
Saturation State: Partially saturated derivatives (e.g., 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine) lack aromaticity, making them suitable for non-reactivity-dependent applications like ionic liquids .
Biological Activity
4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound belonging to the triazolopyridine family. Its structure features a bromine atom at the 4-position and a methyl group at the 3-position of the triazole ring fused to a pyridine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and as a pharmacological agent.
- Molecular Formula : C7H6BrN3
- Molecular Weight : 212.05 g/mol
- CAS Number : 1024741-95-4
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . It inhibits CDK2 activity, which plays a crucial role in cell cycle regulation. By inhibiting this kinase, the compound can induce cytotoxic effects on cancer cells.
Cytotoxicity Studies
Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. The following table summarizes its IC50 values against selected cell lines:
| Cell Line | IC50 (nM) |
|---|---|
| MCF-7 | <100 |
| HCT-116 | <100 |
| HeLa | <200 |
These values suggest that the compound has potent anticancer properties, particularly against breast and colorectal cancer cell lines.
Comparative Analysis with Similar Compounds
To understand its unique properties better, a comparison with structurally similar compounds is essential. The following table highlights key differences:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromine at 4-position; Methyl at 3-position | Inhibits CDK2; cytotoxic to MCF-7 and HCT-116 |
| 7-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine | Bromine at 7-position | Different interaction profile |
| 4-Methyl-[1,2,3]triazolo[1,5-a]pyridine | Methyl at 4-position | Exhibits different biological activity |
This comparative analysis reveals that variations in substituents significantly impact biological activities and potential therapeutic applications.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of triazolopyridines for their biological activities. For instance:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted that derivatives of triazolopyridines showed promising activity against multiple cancer types. The specific interactions with CDK2 were elucidated through biochemical assays and molecular docking studies .
- Inhibition of Bromodomains : Another research article discussed the potential of triazolopyridine derivatives as inhibitors of bromodomains related to epigenetic regulation. The findings indicated that structural modifications could enhance selectivity and potency against specific bromodomains .
Q & A
Q. What in vitro assays validate the compound’s antimicrobial potential?
- MIC Assays : Test against Gram-positive bacteria (e.g., Enterococcus faecium) using broth microdilution. Derivatives with electron-deficient substituents exhibit MIC values of 4–16 µg/mL .
- Cytotoxicity : Assess selectivity via MTT assays on mammalian cell lines (e.g., HEK293) to confirm low toxicity (CC₅₀ > 100 µM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
